molecular formula C11H15N3O2 B2486818 N-({2-[(dimethylamino)methyl]-1,3-oxazol-4-yl}methyl)but-2-ynamide CAS No. 2411236-77-4

N-({2-[(dimethylamino)methyl]-1,3-oxazol-4-yl}methyl)but-2-ynamide

Cat. No.: B2486818
CAS No.: 2411236-77-4
M. Wt: 221.26
InChI Key: PGCWLHPKPUQVFE-UHFFFAOYSA-N
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Description

N-({2-[(dimethylamino)methyl]-1,3-oxazol-4-yl}methyl)but-2-ynamide is an organic compound with a complex structure that includes an oxazole ring, a dimethylamino group, and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({2-[(dimethylamino)methyl]-1,3-oxazol-4-yl}methyl)but-2-ynamide typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by the introduction of the dimethylamino group and the but-2-ynamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial for sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-({2-[(dimethylamino)methyl]-1,3-oxazol-4-yl}methyl)but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield oxazole derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-({2-[(dimethylamino)methyl]-1,3-oxazol-4-yl}methyl)but-2-ynamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-({2-[(dimethylamino)methyl]-1,3-oxazol-4-yl}methyl)but-2-ynamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-[(dimethylamino)methyl]cyclohexan-1-one: Shares the dimethylamino group but differs in the core structure.

    N-[(3-dimethylamino)propyl]methacrylamide: Contains a similar dimethylamino group but has a different functional group arrangement.

Uniqueness

N-({2-[(dimethylamino)methyl]-1,3-oxazol-4-yl}methyl)but-2-ynamide is unique due to its specific combination of functional groups and the presence of the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-[[2-[(dimethylamino)methyl]-1,3-oxazol-4-yl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-4-5-10(15)12-6-9-8-16-11(13-9)7-14(2)3/h8H,6-7H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCWLHPKPUQVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=COC(=N1)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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